molecular formula C8H6F2O2 B120708 2,3-Difluorophenylacetic acid CAS No. 145689-41-4

2,3-Difluorophenylacetic acid

Cat. No. B120708
M. Wt: 172.13 g/mol
InChI Key: UXSQXUSJGPVOKT-UHFFFAOYSA-N
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Patent
US09434722B2

Procedure details

This compound was prepared according to general method 2 with (step I) 2-(2,3-difluorophenyl)acetic acid (0.651 g; 3.78 mmol) and oxalyl chloride (0.352 mL; 4.16 mmol) in dichloromethane (12 mL) and (step II) ethyl 2-amino-2-(hydroxyimino)acetate (0.5 g; 3.78 mmol) and N,N diisopropylethylamine (1.05 mL; 6.06 mmol) in dichloromethane (6 mL) and (step III) pyridine (18 mL). The crude material was purified by flash chromatography on silica (eluent 20 to 100% ethyl acetate in heptane) to yield 0.079 g (8%) of ethyl 5-(2,3-difluorobenzyl)-1,2,4-oxadiazole-3-carboxylate as a white solid.
Quantity
0.651 g
Type
reactant
Reaction Step One
Quantity
0.352 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
1.05 mL
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five
Quantity
6 mL
Type
solvent
Reaction Step Six
Quantity
18 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][C:10]([OH:12])=O.C(Cl)(=O)C(Cl)=O.[NH2:19][C:20](=[N:26]O)[C:21]([O:23][CH2:24][CH3:25])=[O:22].C(N(CC)C(C)C)(C)C>ClCCl.N1C=CC=CC=1>[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][C:10]1[O:12][N:26]=[C:20]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[N:19]=1

Inputs

Step One
Name
Quantity
0.651 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)CC(=O)O
Step Two
Name
Quantity
0.352 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
NC(C(=O)OCC)=NO
Step Four
Name
Quantity
1.05 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
18 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica (eluent 20 to 100% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CC2=NC(=NO2)C(=O)OCC)C=CC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 0.079 g
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 7.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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